Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including an ethyl ester, a carbamothioyl group, and a 3-methylbutanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the benzothiophene core, followed by the introduction of the various functional groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines and thiols. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[(2R)-3-methylbutan-2-yl]carbamoyl}formate
- Ethyl 3-methylbutan-2-yl carbonate
- N-ethyl-2-{[(3-methylbutanoyl)carbamothioyl]amino}benzamide
Uniqueness
Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of a benzothiophene core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H34N2O3S2 |
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Molecular Weight |
438.7 g/mol |
IUPAC Name |
ethyl 2-(3-methylbutanoylcarbamothioylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H34N2O3S2/c1-7-22(5,6)14-9-10-15-16(12-14)29-19(18(15)20(26)27-8-2)24-21(28)23-17(25)11-13(3)4/h13-14H,7-12H2,1-6H3,(H2,23,24,25,28) |
InChI Key |
UTDJRPYAIZCFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)CC(C)C |
Origin of Product |
United States |
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